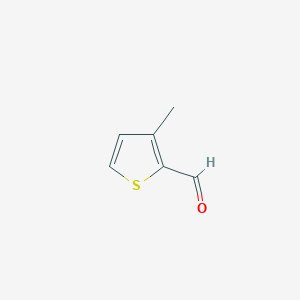

3-Methyl-2-thiophenecarboxaldehyde

Descripción

Propiedades

IUPAC Name |

3-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-2-3-8-6(5)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQKBHXYEKVKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207070 | |

| Record name | 3-Methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5834-16-2 | |

| Record name | 3-Methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5834-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-thiophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHC9WE8PS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-2-thiophenecarboxaldehyde physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Methyl-2-thiophenecarboxaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The information is presented to support research and development activities where this compound is utilized.

Core Physical Properties

This compound is typically a colorless to pale yellow liquid with a distinctive aromatic odor.[1] It is an organic compound featuring a thiophene (B33073) ring substituted with a methyl group and a carboxaldehyde functional group, which contributes to its reactivity and utility in organic synthesis.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Molecular Formula | C₆H₆OS | |

| Molecular Weight | 126.18 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 215-217 °C | @ 760.00 mm Hg[1] |

| 86-87 °C | @ 20 Torr | |

| Density | 1.17 g/mL | @ 25 °C[2] |

| Refractive Index | 1.586 - 1.587 | @ 20 °C[1][2] |

| Flash Point | 82 °C (179.6 °F) | closed cup[2] |

| Solubility | Soluble in alcohol.[1] Water solubility is estimated at 1600 mg/L @ 25 °C.[1] | |

| Vapor Pressure | 0.144 mmHg | @ 25 °C (estimated)[1] |

| LogP (o/w) | 1.458 (estimated) | [1] |

| CAS Number | 5834-16-2 | [1][2] |

Experimental Protocols

1. Boiling Point Determination:

The boiling point is determined using a distillation apparatus. The compound is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For measurements at reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.

2. Density Measurement:

The density of liquid this compound is determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume). The measurement is performed at a constant temperature, typically 25 °C, maintained by a water bath.

3. Refractive Index Measurement:

A refractometer is used to measure the refractive index. A small sample of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The refractive index is a dimensionless number that describes how light propagates through the substance. The measurement is typically carried out at 20 °C.

4. Flash Point Determination:

The closed-cup flash point is determined using a Pensky-Martens closed-cup tester. The sample is heated in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.

Logical Relationships: Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich aromatic compounds, including 3-methylthiophene, is the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the aromatic ring.[4][7]

Caption: General mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound.

References

- 1. thegoodscentscompany.com [thegoodscentscompany.com]

- 2. 3-メチル-2-チオフェンカルボキシアルデヒド 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack reaction [chemeurope.com]

- 7. jk-sci.com [jk-sci.com]

3-Methyl-2-thiophenecarboxaldehyde molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the core physicochemical properties of 3-Methyl-2-thiophenecarboxaldehyde, a heterocyclic aromatic aldehyde. Due to the specific nature of the inquiry, this guide focuses on the fundamental molecular characteristics of the compound. Experimental protocols and biological pathway diagrams are not applicable to this topic.

Molecular Identity and Properties

This compound is an organic compound featuring a thiophene (B33073) ring substituted with a methyl group at the 3-position and a formyl (carboxaldehyde) group at the 2-position.

A summary of its key molecular data is presented below.

| Identifier | Value | Source |

| Chemical Formula | C6H6OS | [1][2] |

| Molecular Weight | 126.18 g/mol | [2][3][4] |

| CAS Registry Number | 5834-16-2 | [1][5] |

Structural Information

To provide a logical representation of the compound's identity, the following diagram illustrates the relationship between its common name, formula, and molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-メチル-2-チオフェンカルボキシアルデヒド 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 90 , technical grade 5834-16-2 [sigmaaldrich.com]

- 5. 3-Methylthiophene-2-carboxaldehyde, tech. 85% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 3-Methylthiophene-2-carbaldehyde for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, properties, and applications of 3-methylthiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.

Introduction

3-Methylthiophene-2-carbaldehyde, with the IUPAC name 3-methylthiophene-2-carbaldehyde , is a substituted thiophene (B33073) derivative that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1][2][3] Its unique structural features, comprising a sulfur-containing aromatic ring and a reactive aldehyde group, make it a versatile precursor for the development of pharmaceuticals, agrochemicals, and functional materials.[2][4] The thiophene moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] This technical guide provides a comprehensive overview of 3-methylthiophene-2-carbaldehyde, encompassing its chemical and physical properties, detailed synthetic protocols, spectroscopic data, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 3-methylthiophene-2-carbaldehyde is essential for its effective utilization in research and development. The key data are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-methylthiophene-2-carbaldehyde | [2][3] |

| Synonyms | 3-Methyl-2-thiophenecarboxaldehyde, 2-Formyl-3-methylthiophene | [2][3] |

| CAS Number | 5834-16-2 | [2] |

| Molecular Formula | C₆H₆OS | [2] |

| Molecular Weight | 126.18 g/mol | [2] |

| Appearance | Light yellow to yellow to orange clear liquid | [8] |

| Density | 1.17 - 1.19 g/mL at 25 °C | [8] |

| Boiling Point | 113 °C at 24 mmHg | [8] |

| Refractive Index | n20/D 1.587 - 1.59 | [8] |

| Solubility | Good solubility in organic solvents like ethanol (B145695) and ether; poor solubility in water. | [4] |

Spectroscopic Data

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Data available from Sigma-Aldrich. | [2] |

| ¹³C NMR | Data consistent with the structure. | [9][10] |

| Infrared (IR) | The carbonyl (C=O) stretching frequency is reported around 1674 cm⁻¹. | [2][11] |

| Mass Spectrometry (MS) | GC-MS data is available through the NIST Mass Spectrometry Data Center. | [2] |

Synthesis of 3-Methylthiophene-2-carbaldehyde

Several synthetic routes to 3-methylthiophene-2-carbaldehyde have been reported, with the Vilsmeier-Haack reaction being a common and effective method for the formylation of electron-rich aromatic rings like 3-methylthiophene (B123197).[12][13][14] Alternative methods include the reaction of a Grignard reagent derived from 3-methyl-2-bromothiophene with N,N-dimethylformamide (DMF).[15]

Vilsmeier-Haack Formylation of 3-Methylthiophene

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to introduce a formyl group onto an activated aromatic ring.[12][13]

Experimental Protocol:

A detailed procedure for a similar Vilsmeier-Haack reaction on thiophene to produce 2-thiophenecarboxaldehyde provides a solid foundation for the synthesis of the 3-methyl derivative.[16] The following is an adapted protocol for the synthesis of 3-methylthiophene-2-carbaldehyde:

-

Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, N,N-dimethylformamide (1.0 mole) is treated with phosphorus oxychloride (1.0 mole). The mixture is allowed to stand for 30 minutes, during which the temperature may rise and a color change is observed.

-

Formylation: The flask is cooled in a water bath, and 3-methylthiophene (1.1 moles) is added dropwise at a rate that maintains the reaction temperature between 25-35 °C.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature and then left to stand at room temperature for 15 hours. The resulting viscous solution is then carefully poured into a vigorously stirred mixture of crushed ice and water.

-

Extraction and Purification: The aqueous layer is separated and extracted with a suitable organic solvent such as ether. The combined organic layers are washed with dilute hydrochloric acid to remove any remaining N-methylaniline, followed by a wash with a saturated sodium bicarbonate solution and then water. The organic layer is dried over anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 3-methylthiophene-2-carbaldehyde.

Synthesis via Grignard Reaction

An alternative route involves the preparation of a Grignard reagent from 3-methyl-2-bromothiophene, which is then reacted with DMF to yield the desired aldehyde.[15]

Experimental Workflow:

-

Bromination of 3-Methylthiophene: 3-Methylthiophene is first brominated to selectively produce 3-methyl-2-bromothiophene.

-

Grignard Reagent Formation: The resulting 3-methyl-2-bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent (3-methyl-2-thenylmagnesium bromide).

-

Formylation: The Grignard reagent is then reacted with N,N-dimethylformamide (DMF).

-

Hydrolysis: The reaction mixture is hydrolyzed with an acidic aqueous solution to yield 3-methylthiophene-2-carbaldehyde.

Chemical Reactivity and Applications

The chemical reactivity of 3-methylthiophene-2-carbaldehyde is dominated by the aldehyde functional group and the thiophene ring.[4] The aldehyde group readily undergoes nucleophilic addition, oxidation, and reduction reactions.[4][17] The thiophene ring can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing aldehyde group deactivates the ring to some extent.[4]

Key Reactions and Applications

-

Synthesis of Novel Heterocycles: It serves as a precursor for the synthesis of more complex heterocyclic systems through condensation reactions.

-

Intermediate in Drug Synthesis: Thiophene derivatives are prevalent in many approved drugs, and 3-methylthiophene-2-carbaldehyde is a valuable starting material for the synthesis of novel drug candidates.[7] It has been used as an intermediate in the synthesis of anthelmintic agents.[18][19]

-

Flavor and Fragrance Industry: This compound is utilized in the formulation of unique flavor profiles and fragrances.[8]

-

Materials Science: It is a building block for functional materials with specific optical and electrical properties.[4]

Specific Synthetic Applications

-

Synthesis of 2,3-dimethyl-5-(2,6,10-trimethylundecyl)thiophene: this compound has been used as a starting material in the synthesis of this novel sulfur-containing biological marker.[20]

-

Bioconversion to Thiols: It has been employed to investigate the bioconversion capacity of baker's yeast for the generation of thiols from cysteine-aldehyde conjugates.[20][21]

Biological Activity of Thiophene Derivatives

While specific quantitative biological activity data for 3-methylthiophene-2-carbaldehyde is limited in publicly available literature, the broader class of thiophene derivatives exhibits a wide range of pharmacological effects.[5][6][22][23][24]

-

Anti-inflammatory Activity: QSAR studies on thiophene analogs have identified key electronic parameters that modulate their anti-inflammatory activity.[1]

-

Antimicrobial Activity: Arylthiophene-2-carbaldehydes have shown antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus.[22]

-

Anticancer Activity: Thiophene-2-carboxamide derivatives have been investigated for their antitumor properties.[23][24]

-

Enzyme Inhibition: Thiophene derivatives have been studied as inhibitors of enzymes such as c-Jun NH₂-terminal kinase 1 (JNK1) and Factor Xa.[25][26]

The diverse biological activities of thiophene derivatives underscore the potential of 3-methylthiophene-2-carbaldehyde as a scaffold for the design and synthesis of new therapeutic agents.

Safety and Handling

3-Methylthiophene-2-carbaldehyde is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn when handling this compound. It should be stored in a cool, well-ventilated area away from incompatible materials.

Conclusion

3-Methylthiophene-2-carbaldehyde is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined chemical properties, coupled with established synthetic methodologies, make it an accessible building block for researchers and drug development professionals. The proven biological activities of the broader thiophene class of compounds further highlight the potential of 3-methylthiophene-2-carbaldehyde as a key starting material for the discovery of novel therapeutic agents. This guide provides a solid foundation of technical information to support its effective and safe use in the laboratory and beyond.

References

- 1. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylthiophene-2-carboxaldehyde, tech. 85% | Fisher Scientific [fishersci.ca]

- 4. quinoline-thiophene.com [quinoline-thiophene.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. rsc.org [rsc.org]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. jk-sci.com [jk-sci.com]

- 14. benchchem.com [benchchem.com]

- 15. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 18. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. 3-甲基-2-噻吩甲醛 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. brieflands.com [brieflands.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-2-thiophenecarboxaldehyde: Structure, Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-thiophenecarboxaldehyde, a key heterocyclic aldehyde. It details the compound's chemical structure, including its SMILES string, and summarizes its physicochemical properties in a tabular format for easy reference. This guide presents detailed experimental protocols for the synthesis of this compound via the Vilsmeier-Haack reaction. Furthermore, it highlights its critical role as a precursor in the pharmaceutical industry, with a specific focus on the synthesis of the anthelmintic drug Morantel. A detailed experimental protocol for a key step in the synthesis of a Morantel analogue is provided, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Identifiers

This compound is an organic compound featuring a thiophene (B33073) ring substituted with a methyl group at the 3-position and a formyl group at the 2-position.

-

IUPAC Name: 3-methylthiophene-2-carbaldehyde[1]

-

Molecular Formula: C₆H₆OS[2]

-

Canonical SMILES String: CC1=C(C=O)SC=C1[1]

-

InChI Key: BSQKBHXYEKVKMN-UHFFFAOYSA-N

-

CAS Number: 5834-16-2[2]

Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 126.18 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Density | 1.17 g/mL at 25 °C | |

| Boiling Point | 215-217 °C at 760 mmHg | [3] |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| Refractive Index | n20/D 1.587 | |

| Solubility | Soluble in alcohol. Water solubility: 1600 mg/L at 25 °C (estimated). | [3] |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of 3-methylthiophene (B123197). Another approach utilizes a Grignard reagent derived from 2-bromo-3-methylthiophene.

Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In this case, 3-methylthiophene is treated with the Vilsmeier reagent, which is typically formed from a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylthiophene

This protocol is adapted from the general procedure for the formylation of thiophenes.

Materials:

-

3-Methylthiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube.

Procedure:

-

In a three-necked round-bottom flask, place anhydrous N,N-dimethylformamide (1.0 equivalent).

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (1.0 equivalent) dropwise with stirring, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Cool the reaction mixture again in an ice bath and add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL), followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation.

Application in Drug Development: Synthesis of Morantel

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[2] A notable application is in the production of the anthelmintic drug Morantel, which is used to treat parasitic worm infections in livestock.[2] The synthesis involves a condensation reaction between this compound and a suitable tetrahydropyrimidine (B8763341) derivative.

Synthesis of a Morantel Analogue

The following is a representative experimental protocol for the synthesis of a Morantel analogue, demonstrating the utility of this compound in constructing the core structure of this class of drugs. This protocol describes the condensation of a thiophenecarboxaldehyde with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (B110543).[4]

Materials:

-

This compound

-

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

-

Methyl formate (B1220265)

-

Isopropanol

-

10% Hydrogen chloride in isopropanol

Procedure:

-

A solution of this compound (0.1 mole) and 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (0.1 mole) in methyl formate (0.33 mole) is allowed to stand at room temperature for 72 hours.[4]

-

The methyl formate is then evaporated under reduced pressure.[4]

-

The residue is treated with 40 mL of 10% hydrogen chloride in isopropanol.[4]

-

The resulting solution is cooled to 0-5 °C to induce crystallization of the hydrochloride salt of the product.[4]

-

The product is collected by filtration, washed with cold isopropanol, and dried.[4]

References

- 1. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]

- 4. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Formyl-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-formyl-3-methylthiophene, a versatile heterocyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document consolidates critical data, including its various synonyms, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance based on the activities of related thiophene (B33073) derivatives.

Nomenclature and Identification

2-Formyl-3-methylthiophene is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to facilitate cross-referencing and literature searches.

Table 1: Synonyms for 2-Formyl-3-methylthiophene

| Synonym |

| 3-Methylthiophene-2-carboxaldehyde |

| 3-Methyl-2-thiophenecarboxaldehyde |

| 3-Methylthiophene-2-carbaldehyde |

| 3-Methyl-2-thenaldehyde |

| 3-Methyl-2-formylthiophene |

| 2-Thiophenecarboxaldehyde, 3-methyl- |

| 3-Methyl-2-thiophenecarbaldehyde |

| Thiophene, 3-methyl, 2-formyl |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of 2-formyl-3-methylthiophene, essential for its handling, reaction setup, and analytical characterization.

Table 2: Quantitative Data for 2-Formyl-3-methylthiophene

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆OS | [1][2] |

| Molecular Weight | 126.18 g/mol | [1][2] |

| CAS Number | 5834-16-2 | [1][3] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Density | 1.17 g/mL at 25 °C | [1] |

| Boiling Point | 113 °C at 24 mmHg | [3] |

| Flash Point | 82 °C (closed cup) | [1] |

| Refractive Index (n20/D) | 1.587 | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; poorly soluble in water. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-formyl-3-methylthiophene are crucial for its practical application in research and development.

Synthesis Protocols

Several methods for the synthesis of 2-formyl-3-methylthiophene have been reported. The Vilsmeier-Haack reaction and formylation via a Grignard reagent are among the most common.

3.1.1. Vilsmeier-Haack Formylation of 3-Methylthiophene (B123197)

This method introduces a formyl group onto the electron-rich thiophene ring.

-

Materials: 3-Methylthiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (B109758) (DCM), Sodium acetate (B1210297), Water, Diethyl ether, Sodium sulfate.

-

Procedure:

-

To a solution of 3-methylthiophene in DMF, slowly add POCl₃ at 0 °C.[6]

-

After the addition, allow the reaction mixture to stir at room temperature for several hours.[7]

-

Quench the reaction by adding a solution of sodium acetate in water at 0 °C.[7]

-

Extract the aqueous mixture with diethyl ether.[7]

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[7]

-

Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to obtain 2-formyl-3-methylthiophene.[7]

-

3.1.2. Synthesis via Grignard Reaction

This two-step process involves the initial bromination of 3-methylthiophene followed by a Grignard reaction.

-

Materials: 3-Methylthiophene, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride, Magnesium turnings, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Sodium bicarbonate.

-

Procedure:

-

Bromination: Synthesize 3-methyl-2-bromothiophene by reacting 3-methylthiophene with NBS in the presence of a radical initiator like benzoyl peroxide.

-

Grignard Reaction and Formylation:

-

In a three-necked flask, activate magnesium turnings.

-

Add a solution of 3-methyl-2-bromothiophene in THF to initiate the Grignard reaction.

-

After the formation of the Grignard reagent, cool the mixture and add DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Hydrolyze the reaction mixture and extract with toluene.

-

Wash the organic layer with an aqueous solution of sodium bicarbonate.

-

Remove the solvent under reduced pressure and purify the product by vacuum distillation to yield 2-formyl-3-methylthiophene.

-

-

Analytical Protocols

Standard analytical techniques are employed to confirm the identity and purity of 2-formyl-3-methylthiophene.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

-

Method: Inject the sample into the GC. The compound will be separated based on its boiling point and interaction with the stationary phase. The mass spectrometer will then fragment the eluted compound, providing a characteristic mass spectrum for identification. The retention time and mass spectrum are compared with a known standard or library data for confirmation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), the thiophene ring protons (doublets, ~7.0-7.8 ppm), and the methyl protons (singlet, ~2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (~180-185 ppm), the carbons of the thiophene ring, and the methyl carbon.

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflow and a generalized representation of the biological interactions of thiophene derivatives.

Caption: Synthetic routes to 2-formyl-3-methylthiophene.

Caption: Generalized biological interaction of thiophene derivatives.

Biological and Pharmacological Relevance

While specific signaling pathways for 2-formyl-3-methylthiophene are not extensively documented, the broader class of thiophene derivatives exhibits a wide range of biological activities.[8] These compounds are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets.[9]

Thiophene-containing molecules have been successfully developed as drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[9] The reactivity of the aldehyde group in 2-formyl-3-methylthiophene makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[6] For instance, it can serve as a precursor for the synthesis of Schiff bases and other derivatives that have shown promising antimicrobial and anticancer effects.[10]

Derivatives of thiophene carboxaldehydes have been investigated for their potential as α-glucosidase inhibitors for diabetic management, and some have shown significant activity.[7] Furthermore, thiophene carboxamide derivatives have demonstrated antiproliferative effects against various cancer cell lines.[11][12] The biological activity of these derivatives is often attributed to their ability to bind to and modulate the function of key enzymes and receptors in cellular pathways.[13] The electron-rich nature of the thiophene ring can facilitate interactions with biological macromolecules.[9]

References

- 1. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]

- 5. quinoline-thiophene.com [quinoline-thiophene.com]

- 6. quinoline-thiophene.com [quinoline-thiophene.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-2-thiophenecarboxaldehyde safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 3-Methyl-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: 3-Methylthiophene-2-carboxaldehyde, 3-Methylthiophene-2-carbaldehyde, 2-Formyl-3-methylthiophene[1][2]

-

CAS Number: 5834-16-2[1]

-

Molecular Weight: 126.18 g/mol [1]

-

Structure:

-

SMILES: O=CC1=C(C)C=CS1[3]

-

InChI Key: BSQKBHXYEKVKMN-UHFFFAOYSA-N

-

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to irritation and combustibility.

GHS Classification

The compound is identified as an irritant and a combustible liquid.[1][2][4]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 (Irritant) | Warning | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 (Irritant) | Warning | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Irritant) | Warning | H335: May cause respiratory irritation[1][2] |

| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid[2][4] |

Summary of Hazards

-

Primary Routes of Exposure: Inhalation, skin contact, eye contact.

-

Health Effects: The substance is harmful if it comes into contact with the skin or eyes, causing significant irritation.[1] Inhalation of vapors may lead to respiratory tract irritation.[1][2]

-

Physical Hazards: The material is a combustible liquid, presenting a fire hazard if exposed to heat or ignition sources.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. Data is compiled from various sources and may vary slightly depending on the grade and purity of the substance.

| Property | Value | Source(s) |

| Physical State | Liquid | [4][5] |

| Appearance | Colorless to pale yellow or orange clear liquid | [4][6] |

| Boiling Point | 215-217 °C @ 760 mmHg78-80 °C @ 15 mmHg | [5][6] |

| Density | 1.17 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.586 - 1.587 | [6] |

| Flash Point | 82 °C (179.6 - 180 °F) - closed cup | [5][8] |

| Solubility | Insoluble in water | [4][6] |

| Storage Temperature | Store below +30°C | [5] |

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the chemical's integrity and ensure personnel safety.

Safe Handling

-

Avoid contact with skin and eyes.[9]

-

Do not breathe vapors or mist.[10]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Keep away from heat, sparks, and open flames.[4]

-

Take precautionary measures against static discharge.[11]

-

Ground and bond containers when transferring material.[11]

-

Wear appropriate personal protective equipment (PPE).[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10][11]

-

The substance is air-sensitive; for long-term storage, keeping it under an inert atmosphere (e.g., nitrogen) is recommended.[10][12]

Stability and Reactivity

-

Reactivity: No hazardous reactions have been reported under normal processing.[13]

-

Chemical Stability: Stable under recommended storage conditions, but is sensitive to air.[10][12][13]

-

Conditions to Avoid: Exposure to air, heat, flames, ignition sources, and incompatible materials.[13][14]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[10][12][13]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and sulfur oxides.[13][14]

Emergency Procedures and First Aid

Immediate action is required in case of exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get immediate medical attention.[10][15]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[10][15]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10][15]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[10][11]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][9][10] Water mist may be used to cool closed containers.[15]

-

Specific Hazards: The substance is a combustible liquid. Containers may explode when heated.[15]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]

Accidental Release

-

Personal Precautions: Evacuate personnel. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with the substance.[11]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[16]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, vermiculite) and collect it into a suitable, labeled container for disposal.[11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. If vapors are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[7][11]

Experimental Protocols and Toxicological Information

Detailed, substance-specific experimental protocols for the toxicological assessment of this compound are not publicly available in the cited literature. The GHS classifications are typically derived from studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Skin Irritation (H315): This classification is generally based on protocols similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). In such a test, a small amount of the substance is applied to the shaved skin of a test animal (historically rabbits). The site is observed for signs of erythema (redness) and edema (swelling) over a period of several days.

-

Eye Irritation (H319): This is determined using methods analogous to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is instilled into one eye of an animal, and the effects on the cornea, iris, and conjunctiva are scored and observed over time.

-

Specific Target Organ Toxicity - Single Exposure (H335): This classification for respiratory irritation often relies on data from animal inhalation studies (e.g., OECD Test Guideline 403) or substantial human experience, where exposure leads to reversible, functional respiratory impairment.

-

Toxicological Data: Specific quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound were not found in the reviewed sources. For the related compound 2-thiophenecarboxaldehyde (CAS 98-03-3), oral LD50 values in rats and mice have been reported as 915 mg/kg and 565 mg/kg, respectively.[14] This information may provide a preliminary indication of toxicity but should not be directly extrapolated.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10][17] Do not empty into drains.[10]

Safety Management Workflow

References

- 1. This compound | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylthiophene-2-carboxaldehyde, tech. 85% | Fisher Scientific [fishersci.ca]

- 3. chemscene.com [chemscene.com]

- 4. This compound - Shandong Biotech [shandongbiotech.com]

- 5. This compound CAS#: 5834-16-2 [m.chemicalbook.com]

- 6. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]

- 7. 3-甲基-2-噻吩甲醛 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-甲基-2-噻吩甲醛 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

Spectral Data Analysis of 3-Methyl-2-thiophenecarboxaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 3-Methyl-2-thiophenecarboxaldehyde (CAS No. 5834-16-2). This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for the identification, characterization, and quality control of this compound.

Core Spectral Data

The spectral data for this compound has been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) and Sigma-Aldrich.[1][2][3][4] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.89 | s | H-6 (Aldehyde) |

| 7.60 | d | H-5 |

| 7.03 | d | H-4 |

| 2.58 | s | H-7 (Methyl) |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 182.7 | C-6 (C=O) |

| 145.1 | C-2 |

| 140.2 | C-3 |

| 134.9 | C-5 |

| 128.4 | C-4 |

| 15.6 | C-7 (CH₃) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands from the infrared spectrum of this compound.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (methyl) |

| 2860, 2760 | Weak | C-H stretch (aldehyde) |

| 1665 | Strong | C=O stretch (conjugated aldehyde) |

| 1520 | Medium | C=C stretch (thiophene ring) |

| 1450 | Medium | C-H bend (methyl) |

| 1220 | Strong | C-C stretch |

| 850 | Strong | C-H out-of-plane bend |

Sample preparation: Neat (liquid film).

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI). The major fragments and their relative intensities are presented below.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 126 | 100 | [M]⁺ (Molecular Ion) |

| 125 | 95 | [M-H]⁺ |

| 97 | 45 | [M-CHO]⁺ |

| 83 | 15 | [C₅H₃S]⁺ |

| 58 | 20 | [C₃H₂S]⁺ |

| 45 | 30 | [CHS]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃). A standard 5 mm NMR tube was used. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was acquired.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were separated by a mass analyzer and detected.

Visualizations

The following diagrams illustrate the workflow of the spectral analysis and the structural correlations.

References

An In-depth Technical Guide to the Solubility of 3-Methyl-2-thiophenecarboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-2-thiophenecarboxaldehyde, a key intermediate in various synthetic applications, including pharmaceuticals and materials science. Understanding its solubility profile is crucial for reaction optimization, purification, and formulation development.

Core Concepts in Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. The molecular structure of this compound, featuring a polar aldehyde group and a less polar methyl-substituted thiophene (B33073) ring, results in a nuanced solubility profile across a range of organic solvents.

Qualitative and Semi-Quantitative Solubility Data

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, existing information and data from structurally similar compounds provide valuable insights.

Key Observations:

-

High Solubility in Alcohols and Ethers: this compound is reported to be readily soluble in alcohols such as ethanol (B145695) and in ethers.[1] This is attributed to the ability of the aldehyde group to engage in hydrogen bonding with the alcohol's hydroxyl group and the favorable dipole-dipole interactions with ethers.

-

Poor Aqueous Solubility: The compound exhibits poor solubility in water.[1] An estimated water solubility is approximately 1600 mg/L at 25°C.[2] The hydrophobic nature of the methyl-thiophene ring counteracts the hydrophilic character of the aldehyde group, limiting its miscibility with water.

-

General Solubility in Organic Solvents: It is expected to be soluble in common organic solvents like dichloromethane.[1] Based on the solubility of the related compound, thiophene-2-carbaldehyde, it is also likely to be soluble in acetone (B3395972).[3] For other thiophene-based aldehyde derivatives, 1,4-dioxane (B91453) has been used as a co-solvent when aqueous insolubility is an issue.

Estimated Solubility Profile

The following table summarizes the expected solubility of this compound in a selection of common organic solvents, based on available data and chemical principles.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Polar Protic Solvents | |||

| Water | 10.2 | Poor[1][4] | The non-polar methyl-thiophene backbone limits miscibility despite the polar aldehyde group. |

| Methanol | 5.1 | High | The aldehyde can hydrogen bond with the hydroxyl group of methanol. |

| Ethanol | 4.3 | High[1][4] | Similar to methanol, favorable hydrogen bonding interactions are expected. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to High | The high polarity of DMSO should facilitate the dissolution of the polar aldehyde. |

| Acetone | 5.1 | High | The ketone group of acetone can interact favorably with the aldehyde group. |

| Acetonitrile | 5.8 | Moderate | A common polar aprotic solvent that should dissolve the compound. |

| Tetrahydrofuran (THF) | 4.0 | High | The ether linkage and moderate polarity make it a good solvent for this compound. |

| Non-Polar Solvents | |||

| Dichloromethane (DCM) | 3.1 | High[1] | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Toluene (B28343) | 2.4 | Moderate to High | The aromatic nature of toluene can interact with the thiophene ring. |

| Hexane | 0.1 | Low to Moderate | As a non-polar solvent, it is less likely to effectively solvate the polar aldehyde group. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for determining the solubility of a liquid analyte like this compound in various organic solvents.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the undissolved solute settles. Centrifugation can be employed to accelerate this process.

-

Aliquot Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the residue. The difference in weight gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility in terms of g/100 mL or mol/L.

Spectroscopic Method (UV-Vis)

This method is suitable if the analyte has a distinct chromophore and follows the Beer-Lambert law. It requires the generation of a calibration curve.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for the experimental determination of solubility.

Logical Relationships in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the polarity of the solute and solvent.

Caption: Logical flow for predicting solubility based on polarity.

References

An In-depth Technical Guide to the Chemical Reactivity of the Thiophene Ring in 3-Methyl-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of 3-Methyl-2-thiophenecarboxaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the influence of the electron-donating methyl group and the electron-withdrawing carboxaldehyde group on the reactivity of the thiophene (B33073) ring, focusing on electrophilic aromatic substitution, nucleophilic additions to the carbonyl group, and modern cross-coupling strategies. Quantitative data is summarized for clarity, and detailed experimental protocols for key transformations are provided.

Introduction: Electronic Landscape of the Thiophene Ring

The chemical behavior of this compound is governed by the interplay of its substituents. The thiophene ring itself is an electron-rich aromatic system, inherently more reactive towards electrophiles than benzene (B151609).[1] However, the substituents modulate this reactivity and direct the regiochemical outcome of reactions.

-

3-Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring towards electrophilic attack through a positive inductive effect (+I). It directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions.

-

2-Carboxaldehyde Group (-CHO): An electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack via a negative inductive (-I) and negative mesomeric (-M) effect. In benzene chemistry, it acts as a meta-director.

The combination of these opposing effects leads to a specific reactivity pattern. The activating, para-directing influence of the methyl group at C3, combined with the deactivating effect of the aldehyde at C2, strongly favors electrophilic substitution at the C5 position .

Electrophilic Aromatic Substitution

Electrophilic substitution on the thiophene ring of this compound predominantly occurs at the C-5 position.[1] This regioselectivity arises because the carbocation intermediate formed by attack at C5 is the most stable, benefiting from resonance stabilization and the electron-donating nature of the adjacent methyl group.

Caption: Logical workflow for electrophilic substitution at the C5 position.

Key electrophilic substitution reactions include:

-

Halogenation: Introduction of halogen atoms (Cl, Br, I) typically at the C5 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Nitration: The introduction of a nitro group (-NO₂). Nitration of the analogous 3-thiophenecarboxaldehyde (B150965) is known to yield a mixture of 2- and 5-nitro isomers, suggesting that nitration of this compound might also face challenges with regioselectivity under harsh conditions.[2] Milder nitrating agents like acetyl nitrate (B79036) are recommended to improve selectivity and prevent degradation.[2]

-

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using agents like fuming sulfuric acid.

Nucleophilic Reactions at the Aldehyde Carbonyl

The primary site for nucleophilic attack is the electrophilic carbon of the aldehyde group. These reactions are fundamental for elaborating the side chain of the molecule.

Caption: General pathway for nucleophilic addition to the aldehyde group.

Table 1: Summary of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile/Reagent | Product Type | Typical Yield | Reference |

| Grignard Reaction | Grignard Reagents (RMgX) | Secondary/Tertiary Alcohols | 70-95% | [1] |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol | 85-95% | [1] |

| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkenes | 65-85% | [1] |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) / KCN | Cyanohydrins | 60-80% | [1] |

Oxidation and Reduction

The aldehyde and methyl groups on the thiophene ring can be selectively transformed through oxidation or reduction reactions.

-

Reduction of Aldehyde: The aldehyde is readily reduced to a primary alcohol, (3-methylthiophen-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) in high yields (85-95%).[1][3]

-

Oxidation of Aldehyde: The aldehyde can be oxidized to the corresponding 3-methyl-2-thiophenecarboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC).[4]

-

Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid under more forcing conditions, for example, using aqueous sodium dichromate at elevated temperatures.[5]

Metal-Catalyzed Cross-Coupling Reactions

For further functionalization of the thiophene ring, particularly after halogenation at the C5 position, palladium-catalyzed cross-coupling reactions are indispensable tools.[6][7] The Suzuki-Miyaura coupling is a prominent example, allowing the formation of C-C bonds with aryl or vinyl boronic acids.[8][9]

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are representative protocols for key transformations. Researchers should adapt these based on specific substrates and laboratory conditions.

Protocol 1: Reduction of Aldehyde to Alcohol using Sodium Borohydride

-

Objective: To synthesize (3-methylthiophen-2-yl)methanol.

-

Materials: this compound, Sodium Borohydride (NaBH₄), Methanol (B129727), Deionized Water, Diethyl Ether, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[10]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[10]

-

Protocol 2: Grignard Reaction with Phenylmagnesium Bromide

-

Objective: To synthesize phenyl(3-methylthiophen-2-yl)methanol.

-

Materials: Magnesium turnings, Anhydrous Diethyl Ether, Bromobenzene (B47551), this compound, Sulfuric Acid (e.g., 1 M).

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.[11][12]

-

Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.[13]

-

Grignard Addition: Cool the prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 1-3 hours until TLC analysis indicates consumption of the starting aldehyde.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride or 1 M sulfuric acid.[13]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

-

Protocol 3: Wittig Reaction to form an Alkene

-

Objective: To synthesize 2-(alkenyl)-3-methylthiophene derivatives.

-

Materials: Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 eq), Strong Base (e.g., n-butyllithium or sodium hydride), Anhydrous THF or Diethyl Ether, this compound (1.0 eq).

-

Procedure:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide in anhydrous THF.[14]

-

Cool the suspension to 0 °C and slowly add the strong base (1.05 eq) dropwise. The formation of a characteristic color (often orange or deep red) indicates ylide formation. Stir the mixture for 1 hour at 0 °C.[14]

-

Wittig Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[15]

-

Work-up: Quench the reaction with water. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, which contains triphenylphosphine (B44618) oxide, is purified by column chromatography.[16]

-

Protocol 4: Suzuki-Miyaura Cross-Coupling

-

Objective: To synthesize 5-aryl-3-methyl-2-thiophenecarboxaldehyde from a 5-bromo precursor.

-

Materials: 5-Bromo-3-methyl-2-thiophenecarboxaldehyde (1.0 eq), Arylboronic acid (1.1-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 eq), Solvent (e.g., Dioxane/Water or Toluene/Water mixture).

-

Procedure:

-

To a reaction flask, add the 5-bromo-3-methyl-2-thiophenecarboxaldehyde, arylboronic acid, and the base.[7]

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to deoxygenate the mixture.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[17]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

References

- 1. Buy this compound | 5834-16-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide on the Electronic Effects of Substituents on Thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophenecarboxaldehyde and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The electronic properties of substituents on the thiophene (B33073) ring profoundly influence the reactivity of the aldehyde functional group, as well as the spectroscopic characteristics of the molecule. This technical guide provides a comprehensive overview of these electronic effects, presenting quantitative data, detailed experimental protocols, and logical frameworks to aid in the rational design and analysis of thiophene-based compounds.

Introduction: The Thiophene Core in Drug Discovery and Materials Science

Thiophene, an electron-rich five-membered aromatic heterocycle, is a privileged scaffold in a vast array of pharmaceuticals and functional materials. Its structural similarity to benzene (B151609), coupled with its unique electronic properties, makes it a valuable component in molecular design. The aldehyde functional group, when attached to the thiophene ring, serves as a versatile handle for a multitude of chemical transformations.

The reactivity of the thiophenecarboxaldehyde is intricately modulated by the nature and position of substituents on the thiophene ring. These substituents, through a combination of inductive and resonance effects, can either donate or withdraw electron density, thereby altering the electrophilicity of the carbonyl carbon and influencing the molecule's spectroscopic signature. A thorough understanding of these electronic effects is paramount for predicting chemical reactivity, interpreting analytical data, and ultimately, for the rational design of novel therapeutic agents and advanced materials.

Fundamental Principles of Substituent Electronic Effects

The electronic influence of a substituent on the thiophenecarboxaldehyde core can be dissected into two primary components: inductive and resonance effects.

-

Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are primarily dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CN, halogens) exert a negative inductive effect (-I), pulling electron density away from the thiophene ring. Conversely, electron-donating groups (EDGs) such as alkyl groups exert a positive inductive effect (+I), pushing electron density towards the ring.

-

Resonance Effects (R or M): These effects are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons. Substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density to the ring through a positive resonance effect (+R). Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -COR) can withdraw electron density from the ring via a negative resonance effect (-R).

The overall electronic effect of a substituent is a combination of its inductive and resonance contributions. The Hammett equation provides a quantitative framework for evaluating these effects.

Quantitative Analysis: Hammett Constants and Spectroscopic Data

The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity and properties of aromatic compounds. For substituted thiophenes, the electronic effects show a strict proportionality to those observed in corresponding benzene derivatives.[1] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent at a particular position. For 5-substituted-2-thiophenecarboxaldehydes, the σp value for the corresponding para-substituted benzene is often used as a good approximation.

The following tables summarize the Hammett constants and key spectroscopic data for a series of 5-substituted-2-thiophenecarboxaldehydes.

Table 1: Hammett Constants for Common Substituents on the Thiophene Ring

| Substituent (X) | Hammett Constant (σp) |

| -NO₂ | 0.78 |

| -CN | 0.66 |

| -Br | 0.23 |

| -Cl | 0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -NH₂ | -0.66 |

Table 2: Carbonyl Stretching Frequencies (νC=O) in IR Spectroscopy

| 5-Substituent (X) | Carbonyl Stretching Frequency (νC=O) (cm⁻¹) |

| -NO₂ | ~1680 |

| -Br | ~1670 |

| -H | 1665 |

| -CH₃ | 1665[2] |

| -OCH₃ | ~1660 |

Note: Aromatic aldehydes typically show a C=O stretch in the range of 1710-1685 cm⁻¹. Conjugation with the thiophene ring lowers this frequency. Electron-withdrawing groups generally increase the frequency, while electron-donating groups decrease it.[3][4]

Table 3: ¹H NMR Chemical Shifts (δ) of the Aldehyde Proton

| 5-Substituent (X) | Aldehyde Proton (δ, ppm) |

| -NO₂ | ~10.0 |

| -Br | ~9.85 |

| -H | 9.87 |

| -CH₃ | 9.80[2] |

| -OCH₃ | ~9.70 |

Note: The aldehyde proton is highly deshielded and typically appears in the 9-10 ppm region. Electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups lead to an upfield shift (lower ppm).[5][6]

Table 4: ¹³C NMR Chemical Shifts (δ) of the Carbonyl Carbon

| 5-Substituent (X) | Carbonyl Carbon (δ, ppm) |

| -NO₂ | ~184 |

| -Br | ~183 |

| -H | 182.7 |

| -CH₃ | 182.6[7] |

| -OCH₃ | ~182 |

Note: The carbonyl carbon of aldehydes and ketones resonates in the 190-215 ppm range. Substituent effects on the carbonyl carbon chemical shift are generally less pronounced than on the aldehyde proton.[6][8]

Table 5: UV-Vis Absorption Maxima (λmax)

| 5-Substituent (X) | λmax (nm) |

| -NO₂ | ~320 |

| -Br | ~295 |

| -H | 282, 256 |

| -CH₃ | ~290 |

| -OCH₃ | ~305 |

Note: The position of the absorption maximum is influenced by the extent of conjugation and the electronic nature of the substituent. Electron-donating groups and increased conjugation generally lead to a bathochromic (red) shift to longer wavelengths.[7]

Visualization of Electronic Effects and Workflows